

Introduction: A Trifunctional Building Block for Advanced Synthesis

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Compound of Interest

Compound Name:	3-Formyl-5-(trifluoromethyl)phenylboronic acid
CAS No.:	1451393-24-0
Cat. No.:	B1442764

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3-Formyl-5-(trifluoromethyl)phenylboronic acid is a sophisticated chemical intermediate that stands at the crossroads of versatility and functionality. For researchers in drug discovery and materials science, its unique trifunctional architecture—comprising a boronic acid, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group—offers a powerful tool for molecular engineering.

The boronic acid moiety is the cornerstone of its utility, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems.^{[2][3][4]} The formyl group serves as a versatile synthetic handle, opening pathways for derivatization through reactions like reductive amination, oxidation, or Wittig reactions. Concurrently, the trifluoromethyl (CF₃) group imparts unique electronic properties and is a well-established bioisostere in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[2][3]} This guide provides an in-depth exploration of the properties, synthesis, and critical applications of this high-value reagent.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety.

Key Properties Summary

Property	Value	Source(s)
CAS Number	1451393-24-0	[1]
Molecular Formula	C ₈ H ₆ BF ₃ O ₃	[1]
Molecular Weight	217.94 g/mol	[1][5]
Physical Form	Solid, typically a white to off-white powder	[1][6]
Purity	Commercially available at ≥95%	[1][7]
InChI Key	PUGXLUVQWNOCAW-UHFFFAOYSA-N	[1]
Storage Conditions	Store under inert gas, refrigerated (2-8°C), and protected from moisture	[7]

Stability and Storage

Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This process is often reversible upon exposure to water. More critically, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with heat or strong acids. For **3-Formyl-5-(trifluoromethyl)phenylboronic acid**, storage in a dry, cool environment under an inert atmosphere (e.g., argon or nitrogen) is essential to maintain its integrity and reactivity.[7]

Safety and Handling

As with many chemical reagents, proper handling is paramount. This compound should be managed within a well-ventilated fume hood.

- Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It may also be harmful if swallowed.[9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[9]
 - Inhalation: Move the person to fresh air.[9]
 - Ingestion: If swallowed, call a poison center or doctor.[9]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Synthesis and Characterization

While **3-Formyl-5-(trifluoromethyl)phenylboronic acid** is commercially available, understanding its synthesis provides insight into potential impurities and quality control. A common route for arylboronic acids begins with the corresponding aryl halide.

General Synthetic Workflow

The synthesis typically proceeds via a lithium-halogen exchange or Grignard reaction from 3-bromo-5-(trifluoromethyl)benzaldehyde, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the final boronic acid.



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Caption: Proposed synthesis of **3-Formyl-5-(trifluoromethyl)phenylboronic acid**.

Characterization

The identity and purity of the final product are confirmed using standard analytical techniques:

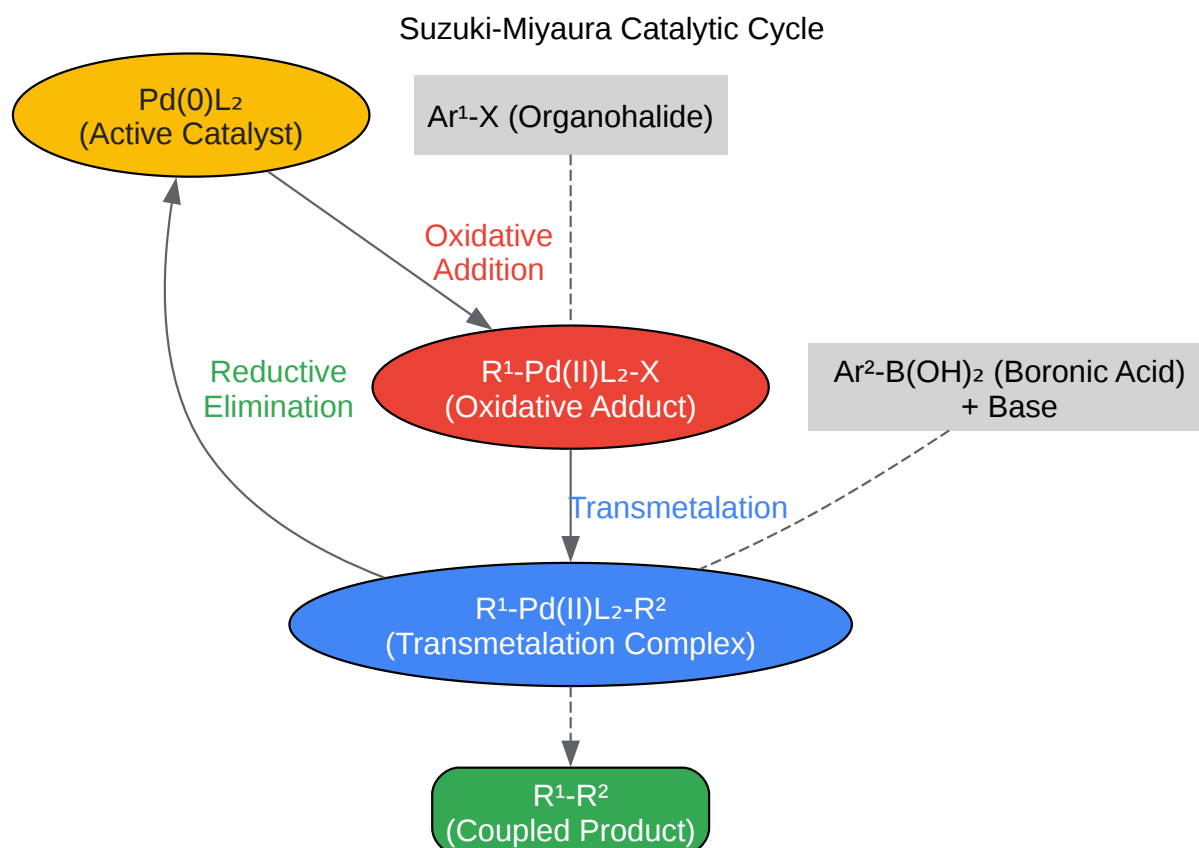
- ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra for the related 5-trifluoromethyl-2-formylphenylboronic acid have been well-documented.[10]
- ¹⁹F NMR: To verify the presence and environment of the trifluoromethyl group.
- ¹¹B NMR: To confirm the presence of the boronic acid moiety, which typically appears as a broad signal.[10]
- Mass Spectrometry: To confirm the molecular weight.
- Elemental Analysis: To determine the elemental composition and confirm purity.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.^{[4][11]} **3-Formyl-5-(trifluoromethyl)phenylboronic acid** is an exemplary substrate for this reaction. The electron-withdrawing nature of its substituents can influence transmetalation rates and overall reaction efficiency.^{[3][11]}

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **3-Formyl-5-(trifluoromethyl)phenylboronic acid** with a generic aryl bromide. Note: This protocol is a representative example and should be optimized for specific substrates.

Materials:

- **3-Formyl-5-(trifluoromethyl)phenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern precatalyst system (e.g., XPhos Pd G2, 1-2 mol%).^{[12][13]}
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)
- Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)
- Anhydrous Na₂SO₄ or MgSO₄
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), **3-Formyl-5-(trifluoromethyl)phenylboronic acid** (1.2 eq), the palladium catalyst, and the base.
- **Solvent Addition:** Add the degassed solvent system via cannula. The choice of solvent and base is crucial and often substrate-dependent.^[13]
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-

MS.

- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Significance in Medicinal Chemistry

The structural motifs accessible through **3-Formyl-5-(trifluoromethyl)phenylboronic acid** are highly relevant to modern drug discovery.

- **Improving Drug Properties:** The CF₃ group is a classic tool for enhancing drug-like properties. Its strong electron-withdrawing nature and lipophilicity can improve a molecule's metabolic stability (by blocking sites of oxidation), cell permeability, and binding affinity to biological targets.^[3]
- **Synthetic Versatility:** The aldehyde function allows for the rapid generation of chemical libraries. For instance, it can be converted into an amine via reductive amination to explore new interactions with a target protein or oxidized to a carboxylic acid to introduce a hydrogen bond donor/acceptor.
- **Antimicrobial Potential:** Research on the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has shown that it can exist in equilibrium with a cyclic 3-hydroxybenzoxaborole form.^[10] ^[14]^[15] This structural class includes the FDA-approved antifungal drug Tavaborole, which acts by inhibiting leucyl-tRNA synthetase (LeuRS).^[10]^[15] The potential for the 3-formyl isomer to participate in similar scaffolds makes it a compound of high interest for developing novel anti-infective agents.^[14]

Conclusion

3-Formyl-5-(trifluoromethyl)phenylboronic acid is far more than a simple reagent; it is a precisely engineered building block that empowers chemists to construct complex and high-

value molecules. Its trifunctional nature provides a robust platform for creating novel biaryl compounds via Suzuki-Miyaura coupling while offering orthogonal reactivity at the formyl group and beneficial physicochemical properties from the trifluoromethyl substituent. For professionals in drug discovery and materials science, mastering the application of this reagent is a key step toward innovating at the molecular level.

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